molecular formula C8H6ClNO4 B1198092 2-Nitrophenyl chloroacetate CAS No. 24265-34-7

2-Nitrophenyl chloroacetate

Cat. No. B1198092
CAS RN: 24265-34-7
M. Wt: 215.59 g/mol
InChI Key: UCBRWZIQQPBXNJ-UHFFFAOYSA-N
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Description

2-Nitrophenyl chloroacetate is a chemical compound with the molecular formula C8H6ClNO4 . It contains a total of 20 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .


Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This method is versatile, economical, and can be carried out under different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-Nitrophenyl chloroacetate consists of a total of 20 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Nitrophenyl chloroacetate can be determined using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .

Scientific Research Applications

Synthesis and Biological Activity

Summary: The synthesis of 8-hydroxyquinoline derivatives involved reacting 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine hydrate and phenyl isocyanate to yield the corresponding thiourea.

Experimental Procedures:
Results:

These applications highlight the versatility of 2-Nitrophenyl chloroacetate across different scientific domains. If you need further details or have additional queries, feel free to ask! 😊

1Research Square Preprint 2RSC Advances 3MDPI Molecules

Safety and Hazards

While specific safety data for 2-Nitrophenyl chloroacetate is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on compounds similar to 2-Nitrophenyl chloroacetate has shown potential in evolving better chemotherapeutic agents . Additionally, the use of 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator activated upon UV irradiation has been reported . This suggests potential future directions in the field of drug delivery and controlled release systems.

properties

IUPAC Name

(2-nitrophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBRWZIQQPBXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178964
Record name 2-Nitrophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl chloroacetate

CAS RN

24265-34-7
Record name 2-Nitrophenyl chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024265347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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